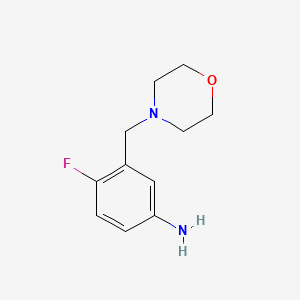

4-Fluoro-3-(morpholinomethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15FN2O |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

4-fluoro-3-(morpholin-4-ylmethyl)aniline |

InChI |

InChI=1S/C11H15FN2O/c12-11-2-1-10(13)7-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 |

InChI Key |

BSPMTVRTRVXTIM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 3 Morpholinomethyl Aniline

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-Fluoro-3-(morpholinomethyl)aniline identifies two primary disconnections based on well-established synthetic transformations. These disconnections highlight the key bonds that can be strategically formed to construct the target molecule.

The first key disconnection is at the C-N bond between the aniline (B41778) ring and the morpholine (B109124) nitrogen. This bond can be formed through a palladium-catalyzed amination reaction, such as the Buchwald-Hartwig amination. This approach suggests a precursor like 3-(bromomethyl)-4-fluoroaniline or a related electrophile that can be coupled with morpholine.

A second logical disconnection is at the C-C bond between the aromatic ring and the methylene bridge of the morpholinomethyl group. This disconnection points towards an aminomethylation reaction, such as the Mannich reaction. In this scenario, 4-fluoroaniline would serve as the starting material, which would undergo reaction with formaldehyde and morpholine to introduce the morpholinomethyl substituent at the ortho position.

Forward Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, several forward synthetic routes can be devised for the synthesis of this compound. These routes can be categorized into direct aminomethylation, multi-step convergent and linear syntheses, late-stage fluorination strategies, and palladium-catalyzed amination approaches.

Direct Aminomethylation Strategies

Direct aminomethylation of 4-fluoroaniline presents a concise route to the target compound. The Mannich reaction is a classic example of such a transformation. wikipedia.orgadichemistry.comorganic-chemistry.orgyoutube.com In this one-pot reaction, 4-fluoroaniline is treated with formaldehyde and morpholine, typically in the presence of an acid catalyst. The reaction proceeds through the formation of a morpholinomethyl cation, which then undergoes electrophilic aromatic substitution onto the electron-rich aniline ring, preferentially at the position ortho to the amino group.

Table 1: Hypothetical Conditions for Direct Aminomethylation of 4-Fluoroaniline

| Parameter | Condition |

| Substrate | 4-Fluoroaniline |

| Reagents | Morpholine, Paraformaldehyde |

| Solvent | Ethanol, Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

Multi-step Convergent and Linear Syntheses

Multi-step syntheses offer greater control over regioselectivity and can be designed in both linear and convergent fashions.

A plausible linear synthesis could commence with 2-fluoro-5-nitrotoluene. The synthesis would proceed through the following steps:

Benzylic Bromination: Radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to yield 1-(bromomethyl)-2-fluoro-5-nitrobenzene.

Nucleophilic Substitution: Reaction of the benzylic bromide with morpholine to form 4-((2-fluoro-5-nitrophenyl)methyl)morpholine.

Nitro Group Reduction: Reduction of the nitro group to an amine using standard conditions such as catalytic hydrogenation with Pd/C or reduction with metals like iron or tin in acidic media. chemicalbook.com

A convergent synthesis would involve the preparation of two key intermediates that are then coupled. For instance, 4-fluoro-3-haloaniline could be prepared and then coupled with a morpholinomethyl fragment, though this approach is less common for this specific substitution pattern.

Fluorination Strategies for Aromatic Systems

Electrophilic fluorination could be employed on a precursor such as 3-(morpholinomethyl)aniline. Reagents like Selectfluor are commonly used for the electrophilic fluorination of electron-rich aromatic rings. wikipedia.orgresearchgate.netmdpi.com The directing effect of the amino and morpholinomethyl groups would need to be carefully considered to achieve the desired regioselectivity.

Nucleophilic aromatic substitution (SNAr) for fluorine introduction is also a viable option. nih.govalfa-chemistry.comrsc.orgresearchgate.net This would typically involve a precursor with a good leaving group, such as a nitro or chloro group, at the 4-position of the aniline ring, activated towards nucleophilic attack by an electron-withdrawing group. For instance, a precursor like 4-nitro-3-(morpholinomethyl)aniline could potentially undergo fluorination with a fluoride source, though this would require careful optimization due to the nature of the substituents.

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of arylamines. wikipedia.orgrug.nlnih.govresearchgate.net In the context of synthesizing this compound, this reaction can be utilized to couple morpholine with a suitable aryl halide precursor.

A potential route would involve the synthesis of 3-(bromomethyl)-4-fluoroaniline, followed by protection of the aniline nitrogen, for instance, as an acetamide. The benzylic bromide could then be reacted with morpholine. Subsequent deprotection of the aniline would yield the target compound. A more direct approach would be the palladium-catalyzed coupling of morpholine with an appropriately substituted aryl halide. For example, 3-bromo-6-fluoroaniline could be a substrate, though the aminomethylation would need to be performed in a subsequent step. A more strategic approach would be the coupling of morpholine with 1-bromo-4-fluoro-3-(protected aminomethyl)benzene, followed by deprotection.

Optimization of Reaction Conditions and Yield

The efficiency of the synthetic routes described above can be significantly enhanced by optimizing the reaction conditions.

For the direct aminomethylation (Mannich reaction) , optimization would involve screening different acid catalysts (e.g., HCl, H2SO4, or Lewis acids), solvents (e.g., ethanol, methanol, or dioxane), and reaction temperatures to maximize the yield and minimize the formation of polysubstituted byproducts.

In multi-step syntheses , each step would require individual optimization. For instance, in the benzylic bromination, controlling the stoichiometry of NBS and the reaction time is crucial to prevent dibromination. The subsequent nucleophilic substitution with morpholine can be optimized by screening different bases and solvents.

For palladium-catalyzed amination reactions , several factors are critical for achieving high yields. nih.govresearchgate.netthieme-connect.comwiley.comnih.gov The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), phosphine ligand (e.g., XPhos, SPhos, BINAP), base (e.g., NaOt-Bu, K3PO4, Cs2CO3), and solvent (e.g., toluene, dioxane) can have a profound impact on the reaction outcome.

Table 2: Parameters for Optimization of Palladium-Catalyzed Amination

| Parameter | Variables to Consider |

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3, [Pd(cinnamyl)Cl]2 |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos, BINAP, dppf |

| Base | NaOt-Bu, KOt-Bu, LHMDS, K3PO4, Cs2CO3 |

| Solvent | Toluene, Dioxane, THF, DMF |

| Temperature | Room Temperature to 120 °C |

| Catalyst Loading | 0.1 - 5 mol% |

By systematically varying these parameters, the yield and purity of this compound can be maximized, making the synthesis more efficient and cost-effective.

Scalability Considerations in Laboratory and Pilot Syntheses

Scaling up the synthesis of this compound from the laboratory to a pilot plant and eventually to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The Mannich reaction, being a multicomponent reaction, presents both advantages and challenges in scalability. researchgate.net

Key Scalability Factors:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for controlling the reaction rate and preventing runaway reactions, especially given the exothermic nature of the Mannich reaction. The reaction temperature, pressure, and concentration of reactants must be carefully optimized and controlled.

Mass and Heat Transfer: In larger reactors, efficient mixing becomes critical to ensure homogeneity and effective mass transfer between the reactants. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. Heat transfer is also a major concern, as the exothermic reaction requires an efficient cooling system to maintain the optimal temperature.

Solvent Selection and Recovery: The choice of solvent can significantly impact the reaction rate, yield, and ease of product isolation. For large-scale production, factors such as solvent cost, toxicity, and recyclability are of paramount importance. While laboratory-scale reactions might use a variety of organic solvents, pilot and industrial-scale processes often favor more economical and environmentally benign options.

Work-up and Purification: The isolation and purification of the final product can be a significant bottleneck in a scaled-up process. Methods that are straightforward in the lab, such as column chromatography, are often impractical and costly on a large scale. Alternative purification techniques like crystallization, distillation, or extraction need to be developed and optimized.

Process Safety: A thorough hazard and operability (HAZOP) study is essential before scaling up any chemical process. Potential hazards associated with the reactants (e.g., toxicity of formaldehyde), intermediates, and the reaction itself (e.g., exothermicity) must be identified and mitigated.

Illustrative Comparison of Laboratory vs. Pilot Scale Synthesis:

| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) |

| Reactor | Glass flask | Glass-lined or stainless steel reactor |

| Mixing | Magnetic or overhead stirrer | Impeller or anchor agitator |

| Temperature Control | Heating mantle, oil bath | Jacketed reactor with heating/cooling fluid |

| Reagent Addition | Manual addition | Metering pumps |

| Work-up | Liquid-liquid extraction, chromatography | Centrifugation, filtration, crystallization |

| Safety | Fume hood | Process control systems, pressure relief devices |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing a sustainable and environmentally friendly manufacturing process. The Mannich reaction, as a multicomponent reaction, inherently aligns with some green chemistry principles, such as atom economy and step economy. researchgate.netingentaconnect.com However, further improvements can be made by focusing on the following areas:

Use of Greener Solvents: Traditional Mannich reactions often employ volatile organic compounds (VOCs) as solvents. Green alternatives include water, supercritical carbon dioxide, or solvent-free conditions. ingentaconnect.comresearchgate.net Performing the reaction in water is particularly attractive due to its low cost, non-toxicity, and non-flammability. researchgate.net

Catalysis: The use of catalysts can enhance the reaction rate and selectivity, often under milder conditions. Green catalysts are typically non-toxic, recyclable, and highly efficient. For the Mannich reaction, various catalysts such as Lewis acids, Brønsted acids, and organocatalysts have been explored to improve its green credentials. benthamdirect.com The ideal catalyst would be easily separable from the reaction mixture and reusable over multiple cycles. researchgate.net

Alternative Reagents: Replacing hazardous reagents with safer alternatives is a core principle of green chemistry. For instance, paraformaldehyde can be used as a source of formaldehyde, which is easier to handle than formalin (an aqueous solution of formaldehyde).

Energy Efficiency: Optimizing the reaction conditions to minimize energy consumption is another important aspect. This can be achieved by running the reaction at lower temperatures, which may be facilitated by the use of an efficient catalyst. Microwave-assisted synthesis has also emerged as an energy-efficient method for accelerating Mannich reactions. researchgate.net

Waste Reduction: The prevention of waste is a primary goal of green chemistry. epa.gov By optimizing the reaction to achieve high yields and selectivity, the formation of byproducts and subsequent waste is minimized. Furthermore, the development of efficient work-up and purification procedures that reduce solvent usage contributes to waste reduction.

Examples of Green Chemistry Approaches for Mannich Reactions:

| Green Chemistry Principle | Application in Mannich Synthesis of this compound |

| Prevention | High-yield synthesis to minimize waste. |

| Atom Economy | Multicomponent reaction with high incorporation of reactant atoms into the final product. researchgate.net |

| Less Hazardous Chemical Syntheses | Use of less toxic starting materials and reagents. |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent or performing the reaction under solvent-free conditions. ingentaconnect.comresearchgate.net |

| Design for Energy Efficiency | Employing catalysts to lower reaction temperatures or using microwave irradiation. researchgate.net |

| Use of Renewable Feedstocks | While not directly applicable to the immediate synthesis, future developments could explore bio-based sources for the starting materials. |

| Reduce Derivatives | One-pot, three-component reaction avoids the need for protection/deprotection steps. |

| Catalysis | Use of recyclable and reusable catalysts to minimize waste. researchgate.net |

By integrating these scalability considerations and green chemistry principles, the synthesis of this compound can be developed into a process that is not only economically viable but also environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 3 Morpholinomethyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary aromatic amine, which is a versatile functional group for a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The morpholinomethyl group is also an ortho-, para-director. Conversely, the fluorine atom, while deactivating due to its electronegativity, also directs ortho and para. In 4-fluoro-3-(morpholinomethyl)aniline, the positions ortho and para to the strongly activating amino group are key sites for substitution. The positions are C5 (ortho) and C2 (ortho, but sterically hindered by the adjacent morpholinomethyl group). The para position is occupied by the fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C5 position.

| Electrophilic Reagent | Predicted Major Product |

| Br₂ in acetic acid | 2-Bromo-4-fluoro-5-(morpholinomethyl)aniline |

| HNO₃/H₂SO₄ | 4-Fluoro-5-(morpholinomethyl)-2-nitroaniline |

| SO₃/H₂SO₄ | 5-Amino-2-fluoro-3-(morpholinomethyl)benzenesulfonic acid |

Nucleophilic Acylation and Alkylation Reactions

The nitrogen atom of the aniline is nucleophilic and readily undergoes acylation and alkylation. These reactions typically require a base to deprotonate the aniline or the use of reactive acylating or alkylating agents.

Nucleophilic Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields N-acylated products. This transformation is useful for protecting the amino group or for synthesizing amide-containing derivatives.

Nucleophilic Alkylation: Alkylation of the aniline nitrogen can be achieved with alkyl halides. However, overalkylation to form secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

| Reagent | Reaction Type | Product |

| Acetyl chloride | Acylation | N-(4-Fluoro-3-(morpholinomethyl)phenyl)acetamide |

| Benzoyl chloride | Acylation | N-(4-Fluoro-3-(morpholinomethyl)phenyl)benzamide |

| Methyl iodide | Alkylation | 4-Fluoro-N-methyl-3-(morpholinomethyl)aniline |

| Benzaldehyde, NaBH₄ | Reductive Amination | N-Benzyl-4-fluoro-3-(morpholinomethyl)aniline |

Diazotization and Subsequent Transformations

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Diazonium salts are versatile intermediates that can be transformed into a wide range of functional groups through reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. The presence of both an electron-donating group (morpholinomethyl) and an electron-withdrawing group (fluoro) can influence the stability and reactivity of the diazonium salt.

| Reagent(s) | Transformation | Product |

| 1. NaNO₂, HCl, 0-5 °C; 2. CuCl | Sandmeyer Reaction | 1-Chloro-4-fluoro-3-(morpholinomethyl)benzene |

| 1. NaNO₂, HCl, 0-5 °C; 2. CuBr | Sandmeyer Reaction | 1-Bromo-4-fluoro-3-(morpholinomethyl)benzene |

| 1. NaNO₂, HCl, 0-5 °C; 2. KI | Sandmeyer Reaction | 4-Fluoro-1-iodo-2-(morpholinomethyl)benzene |

| 1. NaNO₂, HBF₄, 0-5 °C; 2. Heat | Schiemann Reaction | 1,4-Difluoro-2-(morpholinomethyl)benzene |

| 1. NaNO₂, HCl, 0-5 °C; 2. H₂O, Heat | Hydrolysis | 4-Fluoro-3-(morpholinomethyl)phenol |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. rsc.org This reaction is typically catalyzed by an acid and involves the removal of water.

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | (E)-N-Benzylidene-4-fluoro-3-(morpholinomethyl)aniline |

| Acetone | N-(Propan-2-ylidene)-4-fluoro-3-(morpholinomethyl)aniline |

| Cyclohexanone | N-(Cyclohexylidene)-4-fluoro-3-(morpholinomethyl)aniline |

Reactivity of the Morpholinomethyl Side Chain

The morpholinomethyl group contains a tertiary amine within the morpholine (B109124) ring. The nitrogen atom of the morpholine is also nucleophilic, though generally less so than the aniline nitrogen.

Nitrogen-Centered Alkylation and Acylation

The nitrogen atom of the morpholine ring can undergo alkylation and acylation, though this typically requires more forcing conditions than the reactions at the aniline nitrogen due to its lower nucleophilicity. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, reducing its basicity and nucleophilicity compared to a simple cycloalkylamine like piperidine.

Reaction with a strong alkylating agent, such as methyl iodide or benzyl bromide, could lead to the formation of a quaternary ammonium salt. Acylation of the morpholine nitrogen would likely require a highly reactive acylating agent and would be in competition with acylation at the more nucleophilic aniline nitrogen. Selective acylation of the morpholine nitrogen in the presence of the aniline would be challenging without a suitable protecting group strategy for the aniline.

| Reagent | Reaction Type | Predicted Product |

| Methyl Iodide | N-Alkylation (Quaternization) | 4-((4-Amino-2-fluorophenyl)methyl)-4-methylmorpholin-4-ium iodide |

| Benzyl Bromide | N-Alkylation (Quaternization) | 4-((4-Amino-2-fluorophenyl)methyl)-4-benzylmorpholin-4-ium bromide |

Salt Formation and Quaternization

The presence of two basic nitrogen atoms—the primary aromatic amine and the tertiary amine of the morpholine ring—allows for the formation of various salts and quaternized derivatives of this compound.

Salt Formation: The aniline moiety, being a weak base, can be protonated by strong acids to form anilinium salts. Similarly, the morpholine nitrogen, a more basic tertiary amine, readily undergoes protonation with both strong and weaker acids. This differential basicity allows for selective salt formation under controlled pH conditions. For instance, treatment with one equivalent of a strong acid like hydrochloric acid would predominantly protonate the more basic morpholine nitrogen. The formation of such salts is a common strategy to improve the solubility and crystallinity of amine-containing compounds.

Quaternization: The nucleophilic morpholine nitrogen can be quaternized by reaction with alkyl halides, such as methyl iodide or benzyl bromide. This reaction leads to the formation of quaternary ammonium salts, which can introduce a permanent positive charge into the molecule. Quaternization can be used to modify the biological activity of the parent molecule or to introduce a reactive handle for further functionalization.

Below is a table illustrating potential salt formation and quaternization reactions:

| Reactant | Reagent | Product Type | Potential Product Name |

| This compound | HCl (1 eq.) | Morpholinium Salt | 4-(2-Fluoro-5-aminobenzyl)morpholin-4-ium chloride |

| This compound | H2SO4 (2 eq.) | Di-salt | 5-Amino-2-fluorobenzyl(morpholin-4-ium) sulfate |

| This compound | CH3I | Quaternary Ammonium Salt | 4-(2-Fluoro-5-aminobenzyl)-4-methylmorpholin-4-ium iodide |

Cyclization Reactions Involving the Side Chain

The ortho positioning of the primary aniline and the morpholinomethyl side chain provides a template for intramolecular cyclization reactions to form various heterocyclic systems. These reactions are valuable for the synthesis of more complex, rigid structures, which are often sought after in drug discovery. For example, derivatives of 2-(morpholinomethyl)aniline can undergo cyclization to form quinazoline-like structures under specific conditions. nih.gov

One potential cyclization pathway involves the reaction of the aniline with a one-carbon electrophile, such as formaldehyde or a derivative, followed by intramolecular attack of the morpholinomethyl nitrogen or a derivative thereof. Another possibility is the reaction with a two-carbon electrophile, which could lead to the formation of a seven-membered ring. The specific outcome of these reactions would be highly dependent on the reaction conditions and the nature of the electrophile used.

Reactivity of the Aromatic Fluorine Atom

The fluorine atom attached to the aromatic ring is a key site for derivatization, primarily through nucleophilic aromatic substitution and potential C-F bond activation.

Aromatic Nucleophilic Substitution (SNAr) Reactions

However, in the context of related compounds like 3-fluoro-4-morpholinoaniline, SNAr reactions have been successfully employed, particularly when the aniline nitrogen is modified to be less donating, for example, through acylation. organic-chemistry.org This suggests that derivatization of the aniline group in this compound could facilitate SNAr reactions at the C-F position.

Potential nucleophiles for SNAr reactions include:

Amines: Reaction with primary or secondary amines can introduce new amino substituents.

Alkoxides and Phenoxides: Displacement with alkoxides or phenoxides can yield the corresponding ethers.

Thiols: Thiols can be used to introduce thioether linkages.

The table below outlines hypothetical SNAr reactions:

| Nucleophile | Product Type | Potential Product Name |

| Piperidine | Diamine | 3-(Morpholinomethyl)-4-(piperidin-1-yl)aniline |

| Sodium Methoxide | Anisole derivative | 4-Methoxy-3-(morpholinomethyl)aniline |

| Thiophenol | Thioether | 3-(Morpholinomethyl)-4-(phenylthio)aniline |

C-F Bond Activation Studies

While less common than SNAr, the activation of the C-F bond by transition metal catalysts represents a powerful tool for the functionalization of fluorinated aromatics. mdpi.comnih.govnih.gov Palladium- and nickel-based catalysts are often employed for such transformations, enabling cross-coupling reactions. nih.govnih.govacs.orgwiley.com For this compound, C-F bond activation could potentially be achieved, allowing for the introduction of various groups, such as aryl, alkyl, or cyano moieties. Studies on ortho-fluoroanilines have shown that the amino group can direct the regioselectivity of C-H activation, and similar directing effects could influence C-F activation. whiterose.ac.ukresearchgate.net

Development of Chemical Libraries via Derivatization

This compound is an attractive scaffold for the development of chemical libraries due to its multiple, orthogonally reactive functional groups. Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives for high-throughput screening in drug discovery programs. ajrconline.org

The primary aniline can be readily derivatized through:

Acylation: Reaction with various acyl chlorides or carboxylic acids to form a library of amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Simultaneously or sequentially, the aromatic fluorine can be substituted via SNAr reactions, and the morpholine nitrogen can be quaternized. This multi-directional derivatization allows for the creation of a diverse set of molecules with varied physicochemical properties and three-dimensional shapes.

Chemo- and Regioselectivity in Transformations

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its chemical transformations.

Chemoselectivity:

N-Acylation vs. N-Alkylation: The primary aniline is generally more reactive towards acylation than the tertiary morpholine nitrogen. Conversely, the morpholine nitrogen is more susceptible to alkylation (quaternization). This difference in reactivity allows for selective functionalization. nih.govnih.gov

Aniline vs. Fluorine Reactivity: Under standard conditions, reactions at the aniline nitrogen (e.g., acylation, sulfonylation) are typically much more facile than substitution of the aromatic fluorine. SNAr reactions at the fluorine position often require harsher conditions or activation of the ring.

Regioselectivity:

Electrophilic Aromatic Substitution: The strong ortho, para-directing effect of the amino group and the weaker ortho, para-directing effect of the morpholinomethyl group would likely direct incoming electrophiles to the positions para and ortho to the amino group. libretexts.org Given that the para position is blocked, substitution would be expected primarily at the position ortho to the amine.

Directed Metalation: The aniline and morpholine groups could potentially direct ortho-lithiation, providing a route to functionalize the aromatic ring at specific positions.

By carefully choosing reagents and reaction conditions, chemists can selectively modify one functional group over another, enabling the controlled synthesis of complex derivatives of this compound.

Role of 4 Fluoro 3 Morpholinomethyl Aniline As a Chemical Scaffold in Medicinal Chemistry Research

Design Principles for New Chemical Entities Utilizing the 4-Fluoro-3-(morpholinomethyl)aniline Scaffold

The design of new chemical entities (NCEs) based on the this compound scaffold is guided by several key principles inherent to its structure. The fluorine atom, a bioisostere of a hydrogen atom, can significantly influence the physicochemical properties of a molecule. researchgate.netnih.gov Its high electronegativity can alter the pKa of the nearby aniline (B41778) nitrogen, affecting its binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability and reduce the rate of oxidative degradation, a desirable trait for drug candidates. nih.gov

The morpholine (B109124) ring is a versatile functional group in drug design. Its saturated heterocyclic nature can improve aqueous solubility and provide a handle for further chemical modification. The nitrogen atom within the morpholine ring can act as a hydrogen bond acceptor, while the entire ring can engage in van der Waals interactions within a protein's binding pocket. The aniline portion of the scaffold provides a primary amine group that can be readily functionalized to introduce a wide array of substituents, allowing for the exploration of diverse chemical space and the optimization of biological activity.

Structure-Activity Relationship (SAR) Elucidation Methodologies for Derived Compounds

Systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of compounds derived from the this compound scaffold. This involves the synthesis and biological evaluation of a library of analogs with modifications at specific positions. Key areas for modification include the aniline amine, the aromatic ring, and the morpholine ring.

For instance, acylation or alkylation of the aniline nitrogen can introduce various substituents to probe for interactions with specific residues in a target's active site. Substitution on the aromatic ring, in addition to the existing fluorine atom, can modulate electronic properties and lipophilicity. Modifications to the morpholine ring, such as the introduction of substituents or its replacement with other heterocycles, can impact solubility and conformational preferences. The biological data obtained from these analogs would then be compiled and analyzed to identify key structural features responsible for the desired activity.

Pharmacophore Modeling and Ligand Design Strategies Based on the Scaffold

Pharmacophore modeling is a powerful computational tool for understanding the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a pharmacophore model would likely include features such as a hydrogen bond donor (the aniline amine), a hydrogen bond acceptor (the morpholine nitrogen and oxygen), an aromatic ring feature, and a hydrophobic feature associated with the morpholine ring.

Once a pharmacophore model is established based on a set of active compounds, it can be used to design new ligands with improved potency and selectivity. This involves identifying molecules from virtual libraries that match the pharmacophore model or designing novel molecules that incorporate the key pharmacophoric features onto the this compound scaffold.

Computational Approaches in Scaffold Optimization and Modification

Computational chemistry plays a pivotal role in the optimization and modification of chemical scaffolds.

Molecular Docking and Virtual Screening Studies

Molecular docking simulations can predict the binding orientation and affinity of derivatives of the this compound scaffold within the active site of a biological target. This information can guide the design of new analogs with improved interactions. For example, docking studies might reveal a nearby hydrophobic pocket that can be targeted by adding a lipophilic substituent to the aniline ring.

Virtual screening of large compound libraries using the this compound scaffold as a query can identify commercially available or synthetically accessible compounds that are likely to bind to the target of interest. This approach can significantly accelerate the initial stages of drug discovery.

Molecular Dynamics Simulations of Scaffold-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. For a compound based on the this compound scaffold, MD simulations can assess the stability of the binding pose predicted by docking, identify key intermolecular interactions, and provide insights into the conformational changes that may occur upon ligand binding. This detailed understanding of the binding dynamics can inform further optimization of the scaffold.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. The this compound scaffold itself, or smaller fragments thereof, could be incorporated into fragment libraries for screening against a variety of biological targets. The relatively low molecular weight and synthetic tractability of such fragments make them ideal starting points for FBDD campaigns. If a fragment demonstrates binding to a target, it can then be grown or linked with other fragments to generate a more potent lead compound. The inherent features of the scaffold, such as the fluorine atom and the morpholine ring, can provide valuable starting points for fragment elaboration.

Strategic Applications in Lead Generation and Optimization Campaigns

The inherent characteristics of this compound make it an attractive starting point for drug discovery programs. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group often improves aqueous solubility and pharmacokinetic properties. nih.govnih.gov The primary amine on the aniline ring offers a convenient handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This scaffold has been instrumental in the generation of lead compounds targeting a range of diseases. For instance, it is a recognized intermediate in the synthesis of the antibiotic linezolid, underscoring its importance in the development of antibacterial agents. researchgate.netossila.com Medicinal chemists have leveraged this scaffold to create libraries of derivatives with diverse biological activities, including antimicrobial and anticancer properties.

In lead optimization, the this compound core allows for fine-tuning of a compound's pharmacological profile. By introducing various substituents at the primary amine or modifying the morpholine ring, researchers can optimize potency, selectivity, and pharmacokinetic parameters. This iterative process of chemical modification and biological testing is crucial for transforming a promising lead compound into a viable drug candidate.

One notable application of this scaffold is in the synthesis of Schiff bases. The primary amine of this compound readily reacts with aldehydes to form these compounds. One such Schiff base demonstrated superior biofilm inhibition activity compared to the established antibiotic linezolid, with IC50 values of 12.97 μM and 15.93 μM, respectively. ossila.com This highlights the potential of this scaffold in generating new leads to combat bacterial resistance.

Furthermore, derivatives such as sulfonamides and carbamates synthesized from 3-fluoro-4-morpholinoaniline have exhibited promising antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 25.0 μg/mL. ossila.com The exploration of such derivatives is a key strategy in lead generation campaigns.

The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of more complex heterocyclic systems. For example, it has been utilized to prepare novel 2-morpholino-4-anilinoquinoline derivatives. nih.gov These compounds have shown potential as antitumor agents, indicating the broad applicability of the parent scaffold in diverse therapeutic areas. nih.gov

Another area of application is in the synthesis of pyrazole derivatives. A series of novel carboxamide derivatives of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide were synthesized and screened for their antimicrobial and antifungal activities. jocpr.com This demonstrates how the scaffold can be incorporated into more elaborate structures to generate compounds with specific biological activities.

The strategic use of this compound in lead generation and optimization is summarized in the table below, which showcases the diversity of compounds derived from this scaffold and their associated biological activities.

| Derivative Class | Specific Compound/Derivative | Biological Activity | Key Findings |

| Antibiotic Intermediate | Precursor for Linezolid | Antibacterial | Serves as a key building block for a commercially successful antibiotic. researchgate.netossila.com |

| Schiff Bases | Schiff base of 3-fluoro-4-morpholinoaniline | Biofilm Inhibition | Showed an IC50 of 12.97 μM, outperforming Linezolid (IC50 of 15.93 μM). ossila.com |

| Sulfonamides/Carbamates | Sulfonamide and carbamate derivatives | Antimicrobial | Exhibited MIC values in the range of 6.25-25.0 μg/mL. ossila.com |

| Quinoline Derivatives | 2-morpholino-4-anilinoquinoline derivatives | Antitumor | Demonstrated potential as anticancer agents. nih.gov |

| Pyrazole Derivatives | N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives | Antimicrobial, Antifungal | Successful synthesis and screening for antimicrobial and antifungal properties. jocpr.com |

Theoretical and Computational Chemistry Studies on 4 Fluoro 3 Morpholinomethyl Aniline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for predicting the electronic structure and reactivity of molecules. For a compound like 4-Fluoro-3-(morpholinomethyl)aniline, DFT calculations could provide valuable information on its frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental in determining the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | (Not Available) | Indicates the ability to donate electrons. |

| LUMO Energy | (Not Available) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | (Not Available) | Relates to the molecule's chemical stability and reactivity. |

| Ionization Potential | (Not Available) | The energy required to remove an electron. |

| Electron Affinity | (Not Available) | The energy released when an electron is added. |

Note: The data in this table is hypothetical and serves as an example of what could be obtained from DFT calculations. No experimental or calculated data is currently available.

Conformational Analysis and Potential Energy Surface Mapping

The structural flexibility of the morpholinomethyl group in this compound suggests the existence of multiple low-energy conformations. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify these stable conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its physical and biological properties.

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational methods can be used to model the step-by-step process of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms and predict reaction rates. This in silico approach provides a molecular-level understanding of chemical transformations that can be difficult to obtain through experimental methods alone.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For this compound, calculated vibrational frequencies and chemical shifts could be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental spectra.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Generic Aniline (B41778) Derivative

| Spectroscopic Technique | Predicted Parameter | Experimental Parameter |

| FT-IR | C-N stretching frequency | (Not Available) |

| 1H NMR | Chemical shift of aromatic protons | (Not Available) |

| 13C NMR | Chemical shift of morpholine (B109124) carbons | (Not Available) |

Note: This table illustrates the type of data that could be generated. No specific data for this compound is available.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, an MEP map would highlight regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as understanding non-covalent interactions such as hydrogen bonding. The negative potential is often associated with heteroatoms like nitrogen and oxygen, while positive potential is typically found around hydrogen atoms attached to electronegative atoms.

Analytical Method Development for 4 Fluoro 3 Morpholinomethyl Aniline

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and determining the assay of pharmaceutical intermediates like 4-Fluoro-3-(morpholinomethyl)aniline. The development of an HPLC method for this compound would focus on achieving adequate separation from potential impurities, including starting materials, by-products, and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach. The method development process would involve a systematic evaluation of stationary phases, mobile phase composition, pH, and column temperature to achieve optimal separation.

Method Development Parameters:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is often a suitable starting point due to its versatility and wide range of applicability.

Mobile Phase: A gradient elution is generally preferred for separating compounds with varying polarities. A common mobile phase combination would be an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The gradient would be optimized to ensure sharp peaks and good resolution.

Detection: UV detection is typically employed for aromatic compounds. The detection wavelength would be selected based on the UV spectrum of this compound, likely around its lambda max to ensure maximum sensitivity.

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point and can be adjusted to optimize run time and resolution.

Temperature: Column temperature is controlled (e.g., 30 °C) to ensure reproducibility of retention times.

Validation of the HPLC method would be performed according to ICH guidelines and would include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Representative HPLC Method Parameters for Purity and Assay of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical Validation Summary for HPLC Assay Method

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | ≤ 2.0% | ≤ 1.5% |

| LOD | Reportable | 0.01% |

| LOQ | Reportable | 0.03% |

| Robustness | No significant impact on results | Passed |

Ultra-Performance Liquid Chromatography (UPLC) Method Development for Rapid Analysis

For high-throughput analysis, an Ultra-Performance Liquid Chromatography (UPLC) method can be developed. UPLC utilizes smaller particle size columns (<2 µm), leading to significantly faster analysis times and improved resolution compared to traditional HPLC. The principles of method development are similar to HPLC but are adapted for the higher pressures and faster flow rates of UPLC systems.

Key considerations for UPLC method development:

Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

System: A UPLC system capable of handling high backpressures.

Gradient: A much steeper and faster gradient can be employed to reduce run times.

Flow Rate: Higher flow rates are used, typically in the range of 0.4-0.8 mL/min for a 2.1 mm ID column.

The shorter analysis time offered by UPLC is particularly advantageous for in-process controls during manufacturing.

Table 3: Comparison of Typical HPLC and UPLC Method Parameters

| Parameter | HPLC | UPLC |

| Column Dimensions | 250 mm x 4.6 mm | 50 mm x 2.1 mm |

| Particle Size | 5 µm | 1.7 µm |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Run Time | 25 minutes | 5 minutes |

| System Pressure | ~1500 psi | ~9000 psi |

Gas Chromatography (GC) Method Development for Volatile Impurities

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic impurities that may be present in this compound from the synthesis process. ijpsonline.com These impurities could include residual solvents such as toluene, methanol, or others used in the reaction or purification steps.

Headspace GC is often the technique of choice for this analysis as it avoids the introduction of the non-volatile API intermediate into the GC system. ijpsonline.com

GC Method Development would involve:

Column Selection: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane, is commonly used for its general-purpose separation of a wide range of volatile compounds.

Injector and Detector Temperatures: The injector and detector temperatures are set high enough to ensure the rapid volatilization of the analytes without causing thermal degradation.

Oven Temperature Program: A temperature program is developed to separate the individual volatile impurities based on their boiling points and interaction with the stationary phase.

Carrier Gas: Helium or nitrogen is typically used as the carrier gas, with the flow rate optimized for the best separation efficiency.

Table 4: Representative Headspace GC Method Parameters for Volatile Impurities

| Parameter | Condition |

| Instrument | Gas Chromatograph with Headspace Autosampler and FID |

| Column | DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium |

| Headspace Vial Temp | 80 °C |

| Headspace Incubation Time | 30 minutes |

Development of Electrochemical Analytical Methods

Electrochemical methods can offer a rapid and sensitive alternative for the quantification of this compound. The aniline (B41778) functional group is electrochemically active and can be oxidized at a suitable electrode surface. A study on the electrochemical oxidation of a related compound, 4-morpholinoaniline, suggests that such methods are feasible. ossila.com

Cyclic Voltammetry (CV) would be an initial technique to study the electrochemical behavior of the compound, determining its oxidation potential. Based on the CV data, a more sensitive quantitative technique like Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) could be developed.

Method development would focus on:

Working Electrode: Glassy carbon or carbon paste electrodes are common choices.

Supporting Electrolyte: A buffer solution (e.g., Britton-Robinson or phosphate buffer) would be optimized for pH to achieve the best electrochemical response.

Scan Rate and Pulse Parameters: These would be optimized to maximize the signal-to-noise ratio.

The developed method could be used for rapid in-process monitoring or as an orthogonal technique to HPLC.

Table 5: Hypothetical Parameters for DPV Analysis

| Parameter | Condition |

| Technique | Differential Pulse Voltammetry |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Pulse Amplitude | 50 mV |

| Pulse Width | 50 ms |

| Scan Rate | 20 mV/s |

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. chromatographyonline.comamericanpharmaceuticalreview.comrjptonline.org Applying Analytical QbD (AQbD) to the development of methods for this compound ensures the creation of robust and reliable methods.

The AQbD process involves:

Defining the Analytical Target Profile (ATP): This defines the goal of the analytical method, including the required precision, accuracy, and sensitivity for the intended purpose (e.g., release testing, in-process control). rjptonline.org

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that need to be controlled to meet the ATP (e.g., resolution, peak tailing). CMPs are the method variables that can affect the CMAs (e.g., mobile phase pH, column temperature).

Risk Assessment: Tools like Failure Mode and Effects Analysis (FMEA) are used to identify and rank the risks of CMPs affecting the CMAs.

Design of Experiments (DoE): A systematic experimental design is used to study the effects of CMPs on the CMAs and to identify the optimal operating ranges.

Defining the Method Operable Design Region (MODR): This is the multidimensional space of CMPs within which the method is proven to be robust and meets the ATP. americanpharmaceuticalreview.com

Control Strategy and Continuous Improvement: A control strategy is implemented to ensure the method consistently performs as intended, with opportunities for continuous improvement throughout the method's lifecycle.

Emerging Research Directions and Future Prospects for 4 Fluoro 3 Morpholinomethyl Aniline Research

Exploration of Novel and Sustainable Synthetic Routes

The pursuit of novel and sustainable synthetic routes for 4-fluoro-3-(morpholinomethyl)aniline and its derivatives is driven by the need for more environmentally friendly and cost-effective manufacturing processes. A common strategy for the synthesis of related fluoro-morpholino-aniline compounds involves a multi-step process. This typically begins with a nucleophilic aromatic substitution reaction on a difluoronitrobenzene derivative with morpholine (B109124), followed by the reduction of the nitro group to an amine. For instance, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid, is achieved through the reaction of 1,2-difluoro-4-nitrobenzene with morpholine, followed by a nitro group reduction using iron powder and ammonium chloride. researchgate.net This method represents a move towards more sustainable practices by avoiding harsh reagents.

Future research in this area is likely to focus on the development of one-pot syntheses and the use of greener solvents and reagents to minimize waste and environmental impact. The exploration of flow chemistry processes could also offer advantages in terms of scalability, safety, and efficiency for the production of these compounds.

Advanced Catalyst Development for Efficient Transformations

The development of advanced catalysts is crucial for achieving efficient and selective chemical transformations in the synthesis and derivatization of this compound. While not directly applied to the synthesis of the parent compound, copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition has been successfully used to link pharmacophores in derivatives of related structures. researchgate.net This highlights the potential for employing modern catalytic methods to create complex molecules from the this compound scaffold.

Furthermore, the use of bismuth nitrate pentahydrate (Bi(NO3)3•5H2O) as a nitrating agent for anilines presents a safer and more environmentally friendly alternative to traditional methods that use concentrated and corrosive acids like sulfuric and nitric acid. researchgate.net This reagent has been shown to be effective for the regioselective nitration of anilines. researchgate.net The development of catalysts for C-H activation and cross-coupling reactions will likely play a significant role in the future functionalization of the this compound core, enabling the synthesis of a diverse range of derivatives with tailored properties.

Integration into Chemo- and Biocatalytic Processes

The integration of chemical and biological catalytic processes, known as chemo-enzymatic synthesis, offers a powerful approach for the production of complex and stereochemically defined molecules. nih.gov This strategy is particularly relevant for the synthesis of advanced derivatives of this compound. Enzymes, such as cytochrome P450s, can catalyze a variety of reactions, including hydroxylations and C-N bond formation, with high regio- and stereoselectivity, which can be challenging to achieve through traditional chemical methods. nih.gov

Future research may explore the use of engineered enzymes to introduce specific functional groups onto the this compound scaffold in a highly controlled manner. Chemo-enzymatic methods have been successfully developed for the synthesis of fluorinated nucleoside analogs, demonstrating the feasibility of combining chemical and enzymatic steps to produce complex fluorinated compounds. nih.gov This approach could be leveraged to create novel derivatives of this compound with enhanced biological activity.

Applications in Materials Science (if applicable to advanced derivatives)

Advanced derivatives of this compound show promise for applications in materials science, particularly in the field of optoelectronics. The related compound, 3-fluoro-4-morpholinoaniline, is utilized as a building block for carbon nanodots and has applications in Organic Light Emitting Diodes (OLEDs). ossila.com The presence of the fluorinated morpholinoaniline structure can be used to tune the emission wavelength of carbon nanodots. ossila.com Furthermore, carbon nanodots decorated with 4-morpholinoaniline have demonstrated a significant improvement in photoluminescence quantum yield. ossila.com

These findings suggest that advanced derivatives of this compound could be designed to possess specific photophysical properties for use in advanced materials. For example, the incorporation of this scaffold into polymers, such as in the synthesis of well-defined rod-coil block copolymers using the related 4-Fluoro-3-(trifluoromethyl)aniline, could lead to materials with unique self-assembly and electronic properties. sigmaaldrich.com

| Application Area | Potential Role of the Compound/Derivative | Supporting Evidence/Rationale |

|---|---|---|

| Organic Light Emitting Diodes (OLEDs) | As a building block for emissive materials or host materials. | The related 3-fluoro-4-morpholinoaniline is used in OLEDs. ossila.com |

| Carbon Nanodots | Tuning of emission wavelength and improving photoluminescence quantum yield. | Fluorinated 4-morpholinoaniline can tune emission wavelengths, and 4-morpholinoaniline decorated carbon nanodots show improved quantum yield. ossila.com |

| Advanced Polymers | As a monomer for the synthesis of polymers with specific electronic or self-assembly properties. | Related aniline (B41778) derivatives have been used to synthesize rod-coil block copolymers. sigmaaldrich.com |

Innovation in Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug discovery to identify novel compounds with improved properties by modifying the central core structure of a known active molecule. nih.gov The this compound scaffold can serve as a starting point for such explorations. By replacing the phenyl ring or the morpholine moiety with other heterocyclic systems, it may be possible to enhance properties such as solubility, metabolic stability, and target selectivity. acs.orgnih.gov

Q & A

Basic: What are the standard synthetic routes for 4-Fluoro-3-(morpholinomethyl)aniline, and how is purity ensured?

Answer:

The compound is typically synthesized via coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) as a solvent. For example, a general procedure involves reacting 4-(morpholinomethyl)aniline (2.5 equiv.) with a substrate (e.g., trans-β-methylstyrene) under catalytic conditions. After stirring at room temperature for 16 hours, the crude product is purified via flash chromatography (e.g., n-pentane/ethyl acetate = 1:1) to achieve yields of ~41% . Purity is confirmed using HPLC (>95%) and NMR spectroscopy to validate structural integrity .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

Key characterization methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and morpholine integration (e.g., δ 7.24–7.10 ppm for aromatic protons) .

- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (e.g., [M+1]+ = 196.22) .

- Refractive index (n20/D = 1.466) and density (1.384 g/cm³) for physical property validation .

- HPLC with UV detection to assess purity (>98%) .

Advanced: How does the morpholine moiety influence the compound’s reactivity in cross-coupling or C–H functionalization reactions?

Answer:

The morpholine group acts as a transient directing group (TDG) in palladium-catalyzed C–H functionalization. It coordinates with the metal catalyst to facilitate regioselective activation of ortho C–H bonds. For instance, in carbonylative borylamidation, the morpholine’s electron-donating nature stabilizes intermediates, enabling efficient synthesis of γ-boryl amides . However, steric hindrance from the morpholine’s methylene bridge may reduce reactivity with bulky substrates, necessitating optimization of ligands (e.g., pyridone derivatives) .

Advanced: What strategies mitigate toxicity risks during handling of this compound?

Answer:

The compound is classified as Acute Toxicity Category 4 (dermal/inhalation). Mitigation strategies include:

- Engineering controls : Use fume hoods and closed systems during synthesis .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste management : Neutralize acidic byproducts with saturated bicarbonate before disposal .

- Emergency protocols : Immediate rinsing with water for spills and use of 10% citric acid for decontamination .

Advanced: How can researchers resolve contradictions in catalytic efficiency when using this compound with different substrates?

Answer:

Discrepancies in catalytic efficiency often arise from substrate steric/electronic effects . For example:

- Ortho-substituted aldehydes exhibit higher yields due to reduced steric hindrance, while non-ortho substrates require ligand optimization (e.g., 2-pyridone) .

- Electron-deficient aryl groups enhance reactivity in amidation reactions, whereas electron-rich systems may necessitate higher catalyst loading (e.g., 10 mol% Pd) .

- Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can identify rate-limiting steps and guide condition adjustments .

Basic: What are the thermodynamic and solubility properties of this compound?

Answer:

- Boiling point : 207–208°C (lit.) .

- Melting point : 99–100°C (for solid derivatives) .

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate. Insoluble in water due to the hydrophobic trifluoromethyl group .

Advanced: How is this compound utilized in the synthesis of pharmaceutical intermediates?

Answer:

The compound serves as a precursor for imidazopyridine carboxamides , a class of kinase inhibitors. For example, it reacts with 1H-imidazo[4,5-b]pyridine-7-carboxylic acid under EDC/HOBt coupling to form N-(4-fluoro-3-(trifluoromethyl)phenyl) derivatives. The reaction mixture is stirred at room temperature, followed by extraction with EtOAc and purification via flash chromatography .

Advanced: What experimental design principles apply to optimizing multi-step reactions involving this compound?

Answer:

- DoE (Design of Experiments) : Use Box-Behnken models to optimize variables like temperature, catalyst loading, and solvent ratio .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Scale-up considerations : Replace DMF with CPME (cyclopentyl methyl ether) for safer large-scale reactions due to its lower toxicity and higher boiling point .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.